1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride
Description
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is a substituted imidazole derivative characterized by a phenylmethyl group at the 1-position of the imidazole ring, a carboxaldehyde group at the 2-position, and a dimethylhydrazone moiety. The monohydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Properties
CAS No. |
134221-12-8 |
|---|---|
Molecular Formula |
C13H17ClN4 |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
N-[(E)-(1-benzylimidazol-2-yl)methylideneamino]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16N4.ClH/c1-16(2)15-10-13-14-8-9-17(13)11-12-6-4-3-5-7-12;/h3-10H,11H2,1-2H3;1H/b15-10+; |
InChI Key |
MBGXCZZXYVWPLD-GYVLLFFHSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2.Cl |
Canonical SMILES |
CN(C)N=CC1=NC=CN1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Alkylation of 4-Formyl-2-methylimidazole
Reagents :
- 4-Formyl-2-methylimidazole
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- DMF solvent
- Mix 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) with K₂CO₃ (45.0 g, 0.33 mol) in DMF (100 mL) at 0°C.
- Add benzyl bromide (21.4 mL, 0.18 mol) dropwise.
- Warm to room temperature and stir for 12 hours.
- Partition between ethyl acetate (EtOAc) and saturated NaHCO₃.
- Dry organic layer and evaporate to yield 1-benzyl-2-methyl-1H-imidazole-carbaldehyde (99% yield, m/z 201).
Method 2: Direct Formylation of 1-Benzylimidazole
Reagents :
- 1-Benzylimidazole
- DMF/POCl₃ (Vilsmeier-Haack reagent)
- React 1-benzylimidazole with DMF/POCl₃ at 0–5°C.
- Quench with ice-water and neutralize with NaOH.
- Extract with CH₂Cl₂ and purify via column chromatography.
Formation of Dimethylhydrazone
The aldehyde intermediate is condensed with 1,1-dimethylhydrazine to form the hydrazone.
Condensation Protocol
Reagents :
- 1-Benzyl-1H-imidazole-2-carbaldehyde
- 1,1-Dimethylhydrazine
- Ethanol (EtOH) or methanol (MeOH)
- Dissolve aldehyde (1 equiv) in anhydrous EtOH.
- Add 1,1-dimethylhydrazine (1.2 equiv) dropwise under nitrogen.
- Stir at reflux for 4–6 hours.
- Concentrate under reduced pressure to obtain the hydrazone.
Hydrochloride Salt Formation
The free base is treated with HCl to yield the monohydrochloride salt.
Salt Precipitation
Reagents :
- Hydrazone free base
- HCl (gaseous or in diethyl ether)
- Dissolve hydrazone in dry diethyl ether.
- Bubble HCl gas through the solution until pH < 2.
- Filter the precipitate and wash with cold ether.
- Dry under vacuum to obtain the monohydrochloride.
Analytical Data Comparison
| Parameter | Free Base (CID 9589073) | Monohydrochloride (CID 9589072) |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₄ | C₁₃H₁₇ClN₄ |
| Molecular Weight | 228.30 g/mol | 264.75 g/mol |
| SMILES | CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2 | CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2.Cl |
| Key Spectral Data | NMR (DMSO-d₆): δ 8.3 (s, 1H, CH=N) | NMR (D₂O): δ 8.5 (s, 1H, CH=N) |
Optimization Notes
- Solvent Choice : DMF enhances alkylation efficiency but requires thorough removal during workup.
- Hydrazine Stoichiometry : Excess 1,1-dimethylhydrazine improves condensation yield (>95%).
- Salt Purity : Recrystallization from ethanol/ether (1:3) yields >98% pure monohydrochloride.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively. Various studies have highlighted its activity against different cancer cell lines, particularly breast cancer.
Case Study: Anti-Cancer Activity
A study focused on the synthesis and evaluation of derivatives of imidazole compounds, including 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride, demonstrated promising results in inhibiting the proliferation of MCF-7 breast cancer cells. The compound exhibited significant antiproliferative effects with an IC50 value indicating its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazole compounds can exhibit antibacterial activity against various strains of bacteria.
Case Study: Antimicrobial Screening
In a comparative study, several imidazole derivatives were synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those related to 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride, displayed notable zones of inhibition, suggesting their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and various biological targets. These studies help elucidate the mechanism of action at the molecular level.
Case Study: Docking Analysis
A computational analysis involving molecular docking simulations revealed that the compound binds effectively to the active sites of certain enzymes associated with cancer progression. This binding affinity correlates with its observed biological activity, providing insights into its mechanism as an anti-cancer agent .
Synthesis and Characterization
The synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride typically involves a multi-step process, including condensation reactions between hydrazones and aldehydes.
Synthesis Overview
- Starting materials include 1H-imidazole-2-carboxaldehyde and dimethylhydrazine.
- The reaction conditions often involve solvents such as methanol under acidic or neutral pH conditions.
- Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure .
Toxicological Studies
Understanding the safety profile of new compounds is crucial for their development into therapeutic agents. Toxicological assessments are essential to evaluate the safety margins.
Toxicity Assessment
Preliminary toxicological studies indicate that while some derivatives exhibit biological activity, they must be evaluated for cytotoxicity to ensure they do not adversely affect non-target cells .
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The compound shares structural motifs with several imidazole and benzimidazole derivatives:
- Phenylmethyl substituent : Present in analogs like 1-[1-(Phenylmethyl)pentyl]-1H-imidazole (CAS 61019-72-5), which has a molecular weight of 228.16 g/mol and a polar surface area (PSA) of 17.82 Ų .
- Imidazole ring : Common in compounds like 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, which exhibits IR peaks at 3446.91 cm⁻¹ (aromatic C-H stretch) and 1390.72 cm⁻¹ (imidazole C-N stretch) .
- Hydrochloride salts: Analogous to phenylhydrazine monohydrochloride, which is noted for improved crystallinity and solubility in polar solvents .
Functional Group Variations
- Dimethylhydrazone vs. Hydrazine: The dimethylhydrazone group in the target compound may confer greater steric hindrance and altered reactivity compared to simple hydrazine derivatives like phenylhydrazine monohydrochloride .
- Aldehyde vs. Carboxylate : Unlike 1H-imidazole-5-carboxylate derivatives (e.g., Calbiochem Biologics 29.4), the carboxaldehyde group in the target compound could influence electrophilic substitution patterns .
Physicochemical Properties
*Estimates based on structural analogs.
Pharmacological and Analytical Relevance
- Analgesic Potential: Benzimidazole derivatives (e.g., 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole) demonstrate analgesic activity, suggesting that the target compound’s phenylmethyl-imidazole core may share similar biological interactions .
- Analytical Methods : HPLC and FTIR (as used for 1-(2-methoxy ethyl)-1H-benzimidazole aldehyde hydrochloride) are applicable for purity assessment and functional group identification in the target compound .
Biological Activity
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride (CAS Number: 134221-12-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including toxicity data, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N4Cl
- Molecular Weight : 264.79 g/mol
- Appearance : Off-white to light yellow powder
- Purity : ≥ 98%
Toxicity Profile
The compound has been assessed for its toxicity, with acute toxicity data indicating a lowest published lethal dose (LDLo) of 400 mg/kg when administered intraperitoneally in mice. However, specific details regarding the toxic effects were not extensively reported .
The mechanism by which imidazole derivatives exert their biological effects often involves the modulation of key signaling pathways. For instance:
- Apoptosis Induction : Many imidazole derivatives have been shown to upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : Certain compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation .
Case Studies
While specific case studies on 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride are scarce, analogous compounds have been investigated in various studies:
- Study on Imidazole Derivatives : A study demonstrated that a series of imidazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The study utilized an MTT assay across multiple cancer cell lines (HepG2, MCF-7) and reported promising results for several derivatives .
- Mechanistic Studies : Further mechanistic studies revealed that these compounds could effectively inhibit key kinases involved in tumorigenesis, suggesting a multi-targeted approach to cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by functionalization. For example, the aldehyde group can be introduced via oxidation of a primary alcohol using Dess-Martin periodinane (DMP) under controlled temperatures (4°C) to avoid side reactions . Subsequent condensation with dimethylhydrazine under anhydrous conditions ensures hydrazone formation. Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of reagents, and purification via flash chromatography to isolate the monohydrochloride salt .
Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : To confirm regiochemistry and substitution patterns, particularly for distinguishing between imidazole ring positions (e.g., C-2 vs. C-4 substituents) .
- FT-IR : To verify the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and hydrazone (N-H bend ~1600 cm⁻¹) functional groups.
- HPLC-MS : For purity assessment and detection of byproducts, using reverse-phase columns with acetonitrile/water gradients .
Q. What are the key considerations for storage and stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
